

# ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate structure elucidation

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## Compound of Interest

Compound Name:	ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Cat. No.:	B057483

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An In-depth Technical Guide on the Structure Elucidation of **Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate**

## Introduction

**Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate** is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. This compound, with its specific substitution pattern—an amino group at position 5, an ethyl carboxylate at position 3, and a 2-fluorobenzyl group at the N1 position—is of interest in drug discovery. For instance, it is utilized in studies related to stimulators of soluble guanylate cyclase<sup>[1][2]</sup>. Accurate structure elucidation is paramount for confirming its identity, purity, and for understanding its structure-activity relationships. This guide details the synthetic rationale and comprehensive spectroscopic analysis required for the unambiguous structural confirmation of this molecule.

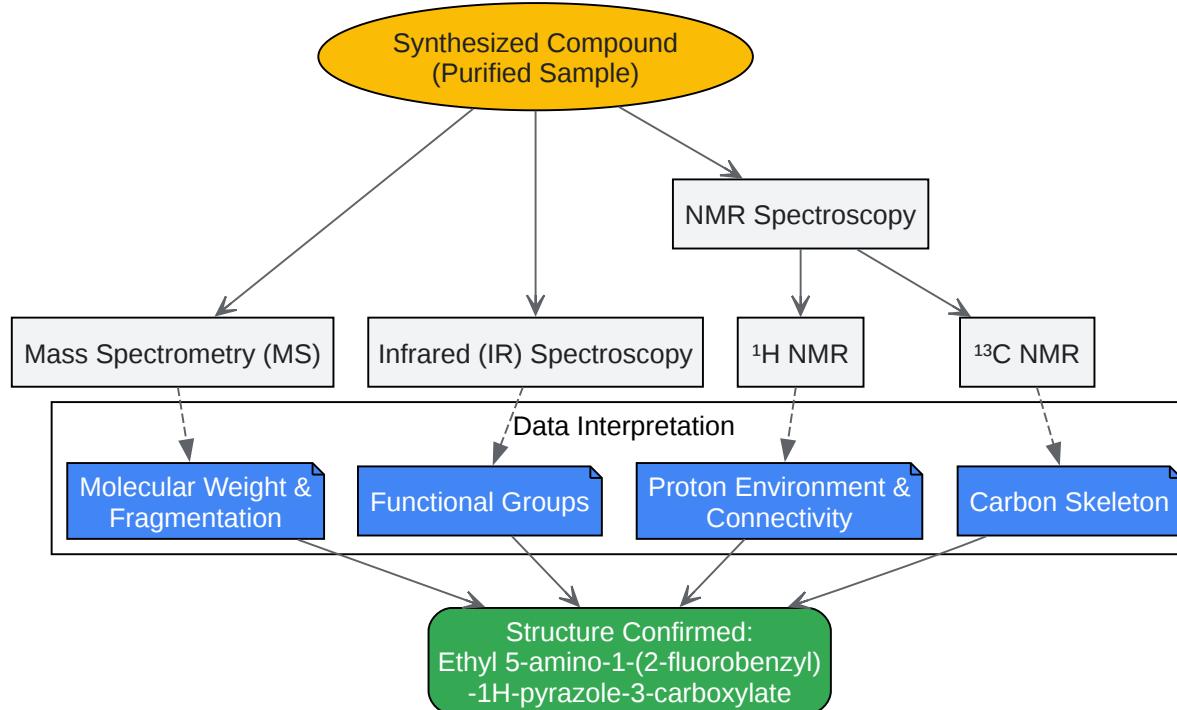
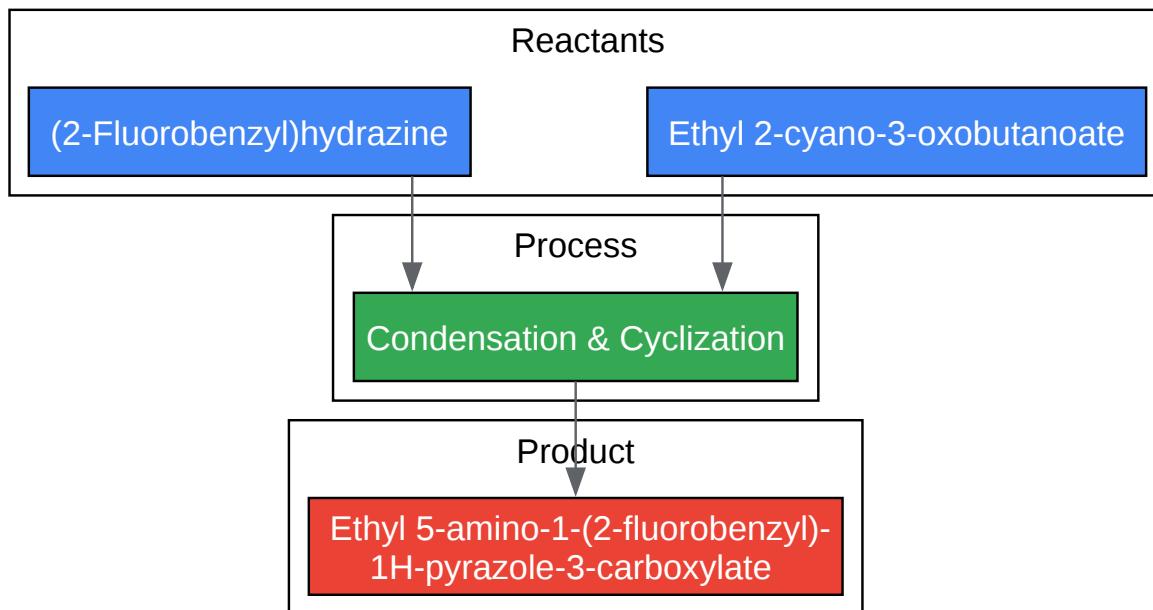
## Chemical Identity and Physicochemical Properties

The fundamental properties of the target compound are summarized below. These data serve as the primary reference for all subsequent analytical characterizations.

Property	Value	Reference
IUPAC Name	Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	256504-39-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C13H14FN3O2	<a href="#">[2]</a>
Molecular Weight	263.27 g/mol	<a href="#">[2]</a>
Predicted Boiling Point	451.9 ± 40.0 °C	<a href="#">[2]</a>
Predicted Density	1.29 ± 0.1 g/cm³	<a href="#">[2]</a>

## Synthesis Pathway

The synthesis of 1,3,5-substituted pyrazoles is commonly achieved through the condensation reaction between a substituted hydrazine and a  $\beta$ -dicarbonyl compound or its equivalent.[\[4\]](#)[\[5\]](#) For the title compound, the logical precursors are (2-fluorobenzyl)hydrazine and a suitable  $\beta$ -ketoester, such as ethyl 2-cyano-3-oxobutanoate or ethyl 3-amino-2-cyano-3-ethoxyacrylate. The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and elimination to yield the stable pyrazole ring.



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